molecular formula C7H4BF2NO2 B8207668 N/A

N/A

Cat. No.: B8207668
M. Wt: 182.92 g/mol
InChI Key: MMIXVODMHPYWRO-UHFFFAOYSA-N
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Description

N/A is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a cyano group at the 3 position, and a boronic acid group attached to a phenyl ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N/A typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The scalability of the Miyaura borylation process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N/A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation process.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N/A in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product . The presence of fluorine atoms and the cyano group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Uniqueness: N/A is unique due to the presence of both electron-withdrawing fluorine atoms and a cyano group, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

(3-cyano-2,6-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIXVODMHPYWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C#N)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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